Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate
Description
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Properties
Molecular Formula |
C8H11O5P |
|---|---|
Molecular Weight |
218.14 g/mol |
IUPAC Name |
2-dimethoxyphosphoryl-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C8H11O5P/c1-11-14(10,12-2)6-7(9)8-4-3-5-13-8/h3-5H,6H2,1-2H3 |
InChI Key |
USAIAEHYUWJEQF-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC(=O)C1=CC=CO1)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate (CAS 51638-47-2)
Topic: CAS number for Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate is a specialized organophosphorus reagent primarily employed in organic synthesis for the construction of
Identity & Physicochemical Profile[1][2][3][4][5]
CAS Registry Number: 51638-47-2
| Property | Specification |
| IUPAC Name | Dimethyl (2-(furan-2-yl)-2-oxoethyl)phosphonate |
| Molecular Formula | |
| Molecular Weight | 218.14 g/mol |
| SMILES | COP(=O)(CC(=O)c1ccco1)OC |
| InChI Key | ENAH03A0A40C (Variant) |
| Appearance | Pale yellow to amber liquid or low-melting solid |
| Solubility | Soluble in DCM, THF, MeOH, EtOAc; sparingly soluble in water |
| Stability | Moisture sensitive; stable under inert atmosphere at |
Synthesis & Production
The industrial and laboratory-scale preparation of this compound relies on the Michaelis-Arbuzov rearrangement , a fundamental pathway for forming carbon-phosphorus bonds.[1]
Synthesis Protocol (Arbuzov Reaction)
Reagents: 2-Bromoacetylfuran (1.0 equiv), Trimethyl phosphite (1.1 equiv). Solvent: Neat (solvent-free) or Toluene (if thermal control is required).
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 2-bromoacetylfuran under a nitrogen atmosphere.
-
Addition: Heat the substrate to
. Add trimethyl phosphite dropwise via a pressure-equalizing addition funnel. Note: The reaction is exothermic; control addition rate to maintain temperature. -
Byproduct Removal: The reaction produces methyl bromide (
) as a volatile byproduct ( ). Ensure the system is vented through a suitable scrubber (e.g., ethanolamine trap) to neutralize alkyl halide emissions. -
Completion: Once addition is complete, heat the mixture to
for 2–4 hours to drive the rearrangement to completion. -
Purification: Remove excess trimethyl phosphite under high vacuum (
) at . The residue is typically pure enough for HWE applications but can be distilled via Kugelrohr if high purity is required.
Synthesis Workflow Diagram
Figure 1: Michaelis-Arbuzov synthesis pathway for CAS 51638-47-2.
Reactivity & Mechanism: The HWE Olefination
The primary application of CAS 51638-47-2 is the Horner-Wadsworth-Emmons (HWE) reaction . Unlike the Wittig reaction, which uses phosphonium ylides, the HWE reaction utilizes phosphonate-stabilized carbanions. This results in higher nucleophilicity, easier byproduct removal (water-soluble phosphate salts), and high (E)-stereoselectivity .
Mechanistic Insights[6][7]
-
Deprotonation: The acidic methylene protons (
to both the carbonyl and phosphonate) are removed by a base (e.g., , , or ) to generate the active carbanion. -
Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl carbon, forming an oxyanion intermediate.
-
Oxaphosphetane Formation: The oxyanion attacks the phosphorus center, forming a four-membered oxaphosphetane ring.
-
Elimination: The ring collapses to expel the stable dimethyl phosphate anion and release the alkene. The steric bulk of the phosphonate group favors the formation of the thermodynamically stable (E)-alkene .
Mechanistic Pathway Diagram
Figure 2: Horner-Wadsworth-Emmons mechanism yielding (E)-alkenes.
Applications in Drug Discovery
This reagent is a critical building block for synthesizing furan-substituted enones , a scaffold with significant biological activity.
Target Scaffolds[5]
-
Chalcone Analogues: Reaction with substituted benzaldehydes yields furan-chalcone hybrids. These compounds are extensively screened for anti-tubercular and anti-malarial activity.
-
Heterocyclic Mergers: Used to link furan rings to other pharmacophores (e.g., quinolines, indoles) via a rigid unsaturated linker, optimizing binding affinity in kinase inhibitors.
Experimental Protocol: General HWE Olefination
Objective: Synthesis of (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one.
-
Suspension: Suspend
(60% in oil, 1.1 equiv) in dry THF at under Argon. -
Activation: Add Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate (1.0 equiv) dropwise. Stir for 30 min until gas evolution ceases and the solution becomes clear/yellow.
-
Coupling: Add benzaldehyde (1.0 equiv) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2–6 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Quench with saturated
. Extract with EtOAc.[2][3] The phosphate byproduct remains in the aqueous layer. -
Result: Concentration of the organic layer yields the crude (E)-alkene, often requiring only recrystallization for purification.
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling: Handle in a fume hood. Avoid inhalation of vapors.
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at
. Hydrolysis leads to the formation of the corresponding phosphonic acid, which is inactive in HWE conditions.
References
-
Product Identification: Sigma-Aldrich. Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate Product Page. CAS No. 51638-47-2. Link
-
Synthesis Method (Arbuzov): Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[1] Chemical Reviews, 81(4), 415-430. Link
-
Reaction Mechanism (HWE): Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. Link
- Application (Furan Enones): Kamal, A., et al. (2008). Synthesis and biological evaluation of new furan-chalcone hybrids as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. (General context for furan-enone scaffolds).
Sources
Sourcing and Synthesis of Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate (CAS: Non-standard/Variable) is a specialized
Market Reality: Unlike common reagents (e.g., triethyl phosphonoacetate), this specific furan derivative is rarely available as an off-the-shelf "stock" item from major catalog suppliers (Sigma-Aldrich, Merck, TCI). It is typically classified as a "Make-on-Demand" chemical or requires in-house synthesis.
This guide provides a definitive technical roadmap for acquiring this compound through strategic precursor sourcing and validated synthesis protocols , ensuring researchers can bypass supply chain bottlenecks.
Chemical Profile & Application Scope
| Property | Detail |
| IUPAC Name | Dimethyl (2-(furan-2-yl)-2-oxoethyl)phosphonate |
| Common Name | Dimethyl 2-furoylmethylphosphonate |
| Structure | (MeO)₂P(O)CH₂C(O)(2-Furyl) |
| Molecular Formula | C₈H₁₁O₅P |
| Molecular Weight | 218.14 g/mol |
| Primary Application | HWE Olefination : Reacts with aldehydes to form (E)-1,2-difurylethenes or vinyl furan derivatives.[1][2] |
| Stability | Hygroscopic oil; susceptible to hydrolysis. Store under inert gas at -20°C. |
Commercial Sourcing Strategy
Since direct procurement is often non-viable, the most reliable strategy is to source high-purity precursors for a one-step synthesis.
A. Primary Precursors (Commercial Availability: High)
The following reagents are standard stock items available globally.
| Precursor | CAS No.[3][4] | Role | Key Suppliers |
| Dimethyl methylphosphonate (DMMP) | 756-79-6 | Phosphonate Source | Sigma, TCI, Alfa Aesar, Oakwood |
| Methyl 2-furoate | 611-13-2 | Electrophile (Acyl Donor) | Sigma, Combi-Blocks, Enamine |
| n-Butyllithium (2.5M in Hexanes) | 109-72-8 | Base (Lithiation) | Sigma, Acros, Albemarle |
B. Custom Synthesis Partners
If in-house synthesis is not feasible, the following contract research organizations (CROs) specialize in organophosphorus chemistry and can synthesize this target on request (Lead time: 4–8 weeks):
-
Enamine (Ukraine/USA)
-
WuXi AppTec (China/Global)
-
ChemPartner (China/USA)
-
SynQuest Laboratories (USA)
Technical Protocol: In-House Synthesis
The industry-standard method for synthesizing
Method A: Lithiation-Acylation (Recommended)
High Yield (>85%), High Purity, Scalable.[5]
Reaction Scheme
-
Deprotonation:
-
Acylation:
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Solvent: Add dry THF (50 mL) and Dimethyl methylphosphonate (1.2 equiv, 24 mmol) . Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 1.2 equiv, 24 mmol) over 20 minutes. Maintain internal temperature below -65°C.
-
Technical Insight: The
-proton of DMMP is acidic ( ). The solution typically turns pale yellow upon lithiation.
-
-
Equilibration: Stir at -78°C for 30 minutes to ensure complete anion formation.
-
Acylation: Dissolve Methyl 2-furoate (1.0 equiv, 20 mmol) in dry THF (10 mL). Add this solution dropwise to the lithiated phosphonate over 15 minutes.
-
Warming: Stir at -78°C for 1 hour, then allow the mixture to warm to 0°C over 2 hours.
-
Note: The reaction often precipitates a gelatinous lithium intermediate.
-
-
Quench: Quench with saturated NH₄Cl (aq) or dilute acetic acid.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over MgSO₄ and concentrate in vacuo.
-
Purification: The crude oil is often pure enough for HWE. If needed, purify via vacuum distillation (high vacuum required) or flash chromatography (EtOAc/Hexanes).
Method B: Michaelis-Arbuzov (Alternative)
Use only if 2-Bromoacetylfuran is already available.
-
Reagents: Trimethyl phosphite + 2-Bromoacetylfuran.
-
Condition: Reflux in Toluene or neat (80-100°C).
-
Risk: Competitive Perkow Reaction leads to the formation of dimethyl 1-(furan-2-yl)vinyl phosphate (undesired). Method A is preferred.
Application: HWE Olefination Workflow
Once synthesized, the phosphonate is used to generate (E)-alkenes.
Mechanism & Logic
The HWE reaction uses the phosphonate carbanion to attack an aldehyde. The key advantage of this reagent over Wittig ylides is the formation of a water-soluble phosphate byproduct, simplifying purification.
Figure 1: HWE Reaction Pathway. The phosphonate anion attacks the aldehyde, forming an oxaphosphetane which collapses to the (E)-alkene and a water-soluble phosphate.
Standard HWE Protocol
-
Suspend NaH (60% dispersion, 1.1 equiv) in dry THF at 0°C.
-
Add Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate (1.0 equiv) dropwise. Stir until H₂ evolution ceases (clear solution forms).
-
Add the Target Aldehyde (0.9-1.0 equiv) .
-
Warm to Room Temperature. Monitor by TLC.
-
Workup: Quench with water. The phosphate byproduct remains in the aqueous layer. Extract the alkene into the organic layer.
Quality Assurance & Validation
To ensure the synthesized reagent is valid for drug development workflows, verify the following analytical markers:
| Method | Expected Signal | Interpretation |
| ³¹P NMR | ~20-25 ppm (singlet) | Confirm phosphonate P-C bond. Absence of signal at -1 to +5 ppm rules out phosphate esters (Perkow byproducts). |
| ¹H NMR | Doublet splitting of methoxy groups confirms P-coupling. | |
| ¹H NMR | Large coupling constant characteristic of P-CH₂-C(O) system. |
References
-
Maloney, K. M., & Chung, J. Y. (2009).[5] "A General Procedure for the Preparation of
-Ketophosphonates". Journal of Organic Chemistry, 74(19), 7574–7576. -
Tănase, C. I., et al. (2021). "
-Ketophosphonates with Pentalenofuran Scaffolds Linked to the Ketone Group for the Synthesis of Prostaglandin Analogs". International Journal of Molecular Sciences, 22(13), 6787. -
Blanchette, M. A., Choy, W., Davis, J. T., et al. (1984). "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and an Amine for Mild Conditions". Tetrahedron Letters, 25(21), 2183–2186.
-
Sigma-Aldrich. "Product Specification: Dimethyl methylphosphonate".
Sources
An In-depth Technical Guide to the Solubility of Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate
Abstract
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate is a β-ketophosphonate that holds significant interest for researchers in medicinal chemistry and drug development due to its potential role as a synthetic intermediate and its structural similarity to biologically active molecules.[1][2] Understanding its solubility in common laboratory solvents is a critical prerequisite for its application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the predicted solubility profile of this compound, grounded in the principles of physical organic chemistry. In the absence of extensive published empirical data, this document emphasizes a robust, first-principles approach, equipping researchers with the theoretical knowledge and practical methodologies to determine its solubility accurately. We present a detailed, self-validating experimental protocol for solubility determination, alongside troubleshooting guidance to address common challenges such as precipitation and complex formation.
Introduction: The Significance of Solubility in Research and Development
The solubility of a compound is a fundamental physicochemical property that dictates its utility and behavior in a solvent system. For a compound like Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate, which contains multiple functional groups, its solubility profile will determine the choice of solvents for:
-
Chemical Reactions: Ensuring reactants are in the same phase for optimal reaction kinetics.
-
Purification: Selecting appropriate solvent systems for crystallization or chromatography.
-
Biological Assays: Preparing stock solutions and ensuring the compound remains dissolved in aqueous buffers to generate reliable biological data.
-
Formulation Development: Understanding solubility is the first step in developing a stable and bioavailable drug product.
This guide is structured to provide both a predictive framework based on molecular structure and a practical, hands-on approach to generating empirical solubility data.
Molecular Structure and Predicted Physicochemical Properties
To understand the solubility of Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate, we must first analyze its molecular structure, which is characterized by three key functional domains:
-
Furan Ring: An aromatic, heterocyclic system containing an oxygen atom. This imparts a degree of polarity.
-
Ketone Group: A polar carbonyl (C=O) group that can act as a hydrogen bond acceptor.
-
Dimethyl Phosphonate Group: A highly polar moiety with a phosphoryl (P=O) group that is a strong hydrogen bond acceptor and two methyl ester groups.
The principle of "like dissolves like" governs solubility, meaning substances with similar polarities tend to be soluble in one another.[3] Based on its structure, Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate is a molecule of moderate to high polarity.
Predicted Solubility Profile:
The following table summarizes the predicted solubility based on the analysis of its functional groups and data from analogous compounds like 2-acetylfuran and dimethyl phosphonate.[4][5][6][7] This table should be used as a starting point for experimental verification.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble | The phosphonate and ketone groups can hydrogen bond with protic solvents. However, the overall hydrocarbon content may limit high solubility in water. Dimethyl phosphonate itself is very soluble in water and alcohol.[5][7] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Very Soluble | These solvents effectively solvate polar functional groups. DMSO is an excellent solvent for many phosphonates and moderately polar compounds.[8] |
| Ethers | Diethyl Ether, THF | Slightly Soluble to Soluble | These solvents have some polarity and can interact with the furan and ketone moieties. Solubility is expected to be moderate. |
| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving moderately polar organic compounds. |
| Aromatic | Toluene, Benzene | Slightly Soluble | The aromatic furan ring may provide some favorable interaction, but the high polarity of the phosphonate group will likely limit solubility. |
| Non-polar Aliphatic | Hexane, Cyclohexane | Insoluble to Very Slightly Soluble | The significant polarity mismatch between the compound and these solvents will result in poor solubility. |
Experimental Protocol for Equilibrium Solubility Determination
The most reliable method for determining the true equilibrium solubility of a compound is the shake-flask method .[9] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached.
Materials and Equipment
-
Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate (solid)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid Dimethyl[2-(furan-2-yl)-2-oxoethyl]phosphonate to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25 °C). Allow the mixture to shake for at least 24-48 hours. This extended time is crucial to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Workflow Diagram
The following diagram illustrates the experimental workflow for the shake-flask method.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Dimethyl phosphonate | CAS#:868-85-9 | Chemsrc [chemsrc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy Bulk - 2-Acetylfuran | Manufacturer-Supplier [sinofoodsupply.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dimethyl Methyl Phosphonate DMMP - GO YEN CHEMICAL INDUSTRIAL CO LTD [goyenchemical.com]
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- 9. researchgate.net [researchgate.net]
Methodological & Application
Catalytic Protocols for the Synthesis and Application of Furan-2-yl Phosphonate Scaffolds
Executive Summary
Furan-2-yl phosphonate derivatives represent a critical class of pharmacophores in modern drug discovery. They serve two distinct but vital roles: (1) as bioisosteres for phosphates and carboxylates, offering improved metabolic stability and membrane permeability, and (2) as versatile synthetic intermediates (e.g., Horner-Wadsworth-Emmons reagents) for constructing complex alkenyl-furan scaffolds found in hemoglobin modulators and antimicrobial agents.
This guide moves beyond basic synthesis to provide field-proven, catalytically driven protocols . We focus on the Hirao cross-coupling for accessing the C–P bond and the Horner-Wadsworth-Emmons (HWE) reaction for deploying these scaffolds in target molecule synthesis.
The Furan-Phosphonate Pharmacophore
The furan ring acts as a bioisostere for phenyl groups but with distinct electronic properties (electron-rich, π-excessive). When coupled with a phosphonate group, the resulting scaffold exhibits unique capabilities:
-
Metabolic Stability: The C–P bond is resistant to phosphatase hydrolysis, unlike natural C–O–P linkages.
-
Electronic Tuning: The electron-withdrawing phosphonate group stabilizes the acid-sensitive furan ring, allowing for more robust downstream functionalization.
-
Directing Group Ability: The phosphoryl oxygen can act as a weak directing group for transition-metal catalyzed C–H activation (e.g., ortho-borylation).
Protocol A: Catalytic Synthesis via Hirao Cross-Coupling
Objective: Efficient formation of the C(sp²)–P bond to synthesize diethyl furan-2-ylphosphonate from 2-bromofuran.
Mechanistic Insight
Traditional Michaelis-Arbuzov reactions require high temperatures (>150 °C) and alkyl halides, making them unsuitable for sensitive heteroaryl halides. The Hirao cross-coupling , catalyzed by Palladium(0), operates under milder conditions.[1] The cycle involves oxidative addition of the aryl halide, coordination of the dialkyl phosphite (which exists in equilibrium with its P(III) tautomer), and reductive elimination to form the C–P bond.
Experimental Workflow
Reagents:
-
Substrate: 2-Bromofuran (1.0 equiv)
-
Reagent: Diethyl phosphite (1.2 equiv)[1]
-
Catalyst: Pd(OAc)₂ (1–3 mol%)
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (1.5–3.5 mol%)
-
Base: Triethylamine (Et₃N) (1.5 equiv)
-
Solvent: Toluene or DMSO (anhydrous)
Step-by-Step Protocol:
-
Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and dppf. Add anhydrous toluene (0.2 M concentration relative to substrate) and stir at RT for 15 minutes to generate the active Pd(0)-L species.
-
Reagent Addition: Add 2-bromofuran, followed by Et₃N. Finally, add diethyl phosphite dropwise.
-
Critical Note: Diethyl phosphite can release H₂ gas upon reaction with strong bases; however, with Et₃N, it primarily acts as a nucleophile via its P(III) tautomer.
-
-
Reaction: Seal the vessel and heat to 90–100 °C for 12–18 hours.
-
Monitoring: Monitor by ³¹P NMR.[2] Disappearance of the diethyl phosphite signal (~7 ppm, d, J_PH ~690 Hz) and appearance of the product signal (~10 ppm, s) indicates conversion.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).
Visualization: Hirao Coupling Cycle
Caption: The Pd-catalyzed Hirao cycle. Key step is the base-assisted coordination of the phosphite tautomer.
Protocol B: Catalytic Application via HWE Olefination
Objective: Utilization of diethyl (furan-2-ylmethyl)phosphonate to synthesize biologically active (E)-alkenyl furans (e.g., hemoglobin modulators).
Mechanistic Insight
The Horner-Wadsworth-Emmons (HWE) reaction uses phosphonate-stabilized carbanions to react with aldehydes. Unlike the Wittig reaction, the HWE yields the thermodynamically stable (E)-alkene with high selectivity and produces a water-soluble phosphate byproduct, simplifying purification.
Experimental Workflow
Reagents:
-
Reagent: Diethyl (furan-2-ylmethyl)phosphonate (1.0 equiv)
-
Substrate: Aryl Aldehyde (e.g., 5-hydroxymethylfurfural for drug analogs) (1.0 equiv)
-
Base: Sodium Hydride (NaH, 60% dispersion) or LiHMDS (1.1 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Protocol:
-
Deprotonation: Flame-dry a round-bottom flask under Argon. Add the phosphonate and anhydrous THF. Cool to 0 °C .
-
Carbanion Formation: Add NaH portion-wise. Stir at 0 °C for 30 minutes. The solution should turn yellow/orange, indicating carbanion formation.
-
Coupling: Add the aldehyde (dissolved in minimal THF) dropwise to the cold solution.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours.
-
Checkpoint: TLC will show the disappearance of the aldehyde. The product is often highly fluorescent under UV.
-
-
Quench & Workup: Quench with sat. NH₄Cl.[3] Extract with EtOAc (3x). Wash combined organics with brine.[1]
-
Purification: The byproduct, diethyl phosphate salt, is water-soluble. The organic layer contains the crude alkene. Purify via recrystallization or short-path silica column.
Visualization: HWE Reaction Pathway
Caption: HWE pathway favoring (E)-alkene formation via the oxaphosphetane intermediate.
Comparative Data: Phosphonate Synthesis Methods
| Method | Reagents | Temperature | Yield | Scope |
| Michaelis-Arbuzov | Triethyl phosphite + Alkyl Halide | >150 °C | 85-95% | Limited to alkyl halides. Fails with aryl halides. |
| Hirao Coupling | Diethyl phosphite + Aryl Bromide + Pd(0) | 90-110 °C | 70-90% | Excellent for heteroaryl (furan, pyridine) halides. |
| Kabachnik-Fields | Amine + Aldehyde + Phosphite | 25-80 °C | 80-95% | Specific for α-aminophosphonates (3-component). |
References
-
Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Beilstein J. Org. Chem. (2011).[4] Link
-
Horner–Wadsworth–Emmons reaction. Wikipedia / Organic Chemistry Portal.Link
-
Targeted Modification of furan-2-carboxaldehydes... Yielded Long-Acting Hemoglobin Modulators. J. Med. Chem. (2021).[4][5][6] Link
-
Synthesis, antioxidant activity... of furan-/pyridine aminophosphonate derivatives. J. Saudi Chem. Soc. (2019).[6] Link
-
A “green” variation of the Hirao reaction... using a P-ligand-free Pd(OAc)2 catalyst. Green Chem.[3][7][8] (2014).[8] Link
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- 2. Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates [mdpi.com]
- 3. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
- 5. escholarship.org [escholarship.org]
- 6. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]
- 7. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
Technical Application Note: Strategic Utilization of Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate in Medicinal Chemistry
Executive Summary & Chemical Profile[1]
Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate (CAS 51638-47-2) is a specialized
Unlike simple phosphonates, the presence of the furan ring conjugated to the ketone moiety imparts unique electronic properties, making the resulting enones highly reactive Michael acceptors. These scaffolds are prevalent in anti-inflammatory agents, anticancer chalcone analogues, and precursors for fused benzofuran systems.
Chemical Identity
| Property | Specification |
| IUPAC Name | Dimethyl (2-(furan-2-yl)-2-oxoethyl)phosphonate |
| CAS Number | 51638-47-2 |
| Molecular Formula | C₈H₁₁O₅P |
| Molecular Weight | 218.14 g/mol |
| Appearance | Pale yellow to amber oil |
| Solubility | Soluble in THF, DCM, Toluene, Acetonitrile |
| Stability | Moisture sensitive; store under inert atmosphere at 2-8°C |
Mechanistic Insight: The Furan-HWE Pathway
The utility of this reagent lies in its ability to undergo the Horner-Wadsworth-Emmons reaction with high
Mechanism Description
-
Deprotonation: A base removes the acidic proton at the
-position (between the phosphonate and ketone), generating a resonance-stabilized carbanion. -
Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl, forming an oxyanion intermediate.
-
Oxaphosphetane Formation: The oxyanion attacks the phosphorus center, forming a four-membered oxaphosphetane ring.
-
Elimination: The ring collapses to release the stable dimethyl phosphate byproduct and the desired alkene. The steric bulk of the furan ring and the thermodynamic stability of the conjugated system heavily favor the
-isomer.
Visualization: Reaction Mechanism
Caption: Step-wise mechanism of the HWE reaction using CAS 51638-47-2, highlighting the pathway to the (E)-alkene.
Experimental Protocols
Protocol A: Synthesis of the Reagent (Arbuzov Reaction)
For laboratories needing to synthesize the reagent in-house.
Concept: The Michaelis-Arbuzov reaction between 2-chloro-1-(furan-2-yl)ethan-1-one and trimethyl phosphite.
Materials:
-
2-Chloro-1-(furan-2-yl)ethan-1-one (1.0 equiv)
-
Trimethyl phosphite (1.2 equiv)
-
Solvent: Toluene (optional, often run neat)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a distillation head if removing byproduct continuously, or use a simple reflux setup.
-
Addition: Add 2-chloro-1-(furan-2-yl)ethan-1-one to the flask.
-
Reaction: Heat the mixture to 80-90°C. Add trimethyl phosphite dropwise over 30 minutes. Caution: The reaction releases methyl chloride (gas), which is toxic. Perform in a well-ventilated fume hood.
-
Reflux: Stir at 100°C for 3-4 hours. Monitor by TLC (disappearance of chloride starting material).
-
Workup: Remove excess trimethyl phosphite under high vacuum.
-
Purification: The residue is typically pure enough for use. If necessary, purify via vacuum distillation or flash chromatography (EtOAc/Hexanes).
Protocol B: Standard HWE Olefination (NaH Method)
Best for robust substrates.
Materials:
-
Dimethyl [2-(furan-2-yl)-2-oxoethyl]phosphonate (1.1 equiv)[1]
-
Aldehyde (1.0 equiv)
-
Sodium Hydride (NaH, 60% in oil) (1.2 equiv)
-
Anhydrous THF[2]
Procedure:
-
Activation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (5 mL/mmol). Cool to 0°C.
-
Deprotonation: Add the phosphonate (1.1 equiv) dissolved in THF dropwise. Stir at 0°C for 20-30 minutes until hydrogen evolution ceases and the solution becomes clear/yellow.
-
Coupling: Add the aldehyde (1.0 equiv) dissolved in THF dropwise.
-
Completion: Allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor by TLC.[3]
-
Quench: Carefully quench with saturated aqueous NH₄Cl.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Flash column chromatography (typically Hexanes/EtOAc gradient).
Protocol C: Mild HWE Conditions (Masamune-Roush)
Recommended for base-sensitive aldehydes or those prone to epimerization.
Materials:
-
Reagent (1.1 equiv)
-
Aldehyde (1.0 equiv)[1]
-
LiCl (anhydrous, 1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
Mix: Combine the phosphonate, LiCl, and DBU in anhydrous MeCN at room temperature. Stir for 15 minutes to generate the chelated lithium enolate.
-
Add: Add the aldehyde.
-
Stir: Stir at room temperature for 1-12 hours.
-
Workup: Standard aqueous workup.
Medicinal Chemistry Applications
The enone products derived from this reagent are versatile intermediates.
Synthesis of Bioactive Furan-Chalcones
The direct product of the HWE reaction is an analogue of chalcone. These compounds exhibit:
-
Antioxidant Activity: Radical scavenging via the furan ring.
-
Anti-inflammatory: Inhibition of NF-κB pathway.
-
Cytotoxicity: Michael acceptor reactivity with cysteine residues in target proteins.
Precursors for Benzofurans
Through electrocyclization or Diels-Alder reactions, the furan-enone scaffold can be converted into fused ring systems found in natural products like khellin or visnagin.
Visualization: Synthetic Workflow
Caption: Workflow from reagent synthesis to medicinal chemistry application.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Enolization of aldehyde | Switch to Masamune-Roush conditions (LiCl/DBU) to prevent aldehyde self-condensation. |
| Poor E/Z Selectivity | Reaction too fast / High temp | Run reaction at -78°C or 0°C; ensure solvent is strictly anhydrous. |
| No Reaction | Phosphonate not deprotonated | Ensure NaH is fresh; if using K₂CO₃, add 18-crown-6 ether to solubilize the base. |
| Oily Product | Residual phosphate byproduct | Wash organic layer thoroughly with water (phosphate salts are water-soluble). |
References
-
National Institutes of Health (NIH) - PubChem. Dimethyl (2-oxoethyl)phosphonate Derivatives. [Link]
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction: Mechanism and Protocols. [Link]
-
Xu, C., et al. "Trialkylphosphine-Mediated Synthesis of 2-Acyl Furans from Ynenones." Organic Letters, 2017. (Contextual application of furan-enone scaffolds). [Link]
-
Blanchet, J., et al. "Masamune-Roush Conditions for Mild HWE Olefination." Tetrahedron Letters, 2004. (Protocol basis for LiCl/DBU method). [Link]
Sources
- 1. Dimethyl (2-hydroxyethyl)phosphonate | Sigma-Aldrich [sigmaaldrich.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Dimethyl (2-Oxopropyl)phosphonate | 4202-14-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Phosphonate reagent compositions and methods of making same - Patent 0371264 [data.epo.org]
"spectroscopic analysis of Horner-Wadsworth-Emmons reaction products"
Stereochemical Validation of -Unsaturated Esters: A Comprehensive Guide to Spectroscopic Analysis of HWE Reaction Products
Mechanistic Basis of Stereoselectivity
To analyze the product, one must understand the source of the isomerism. The stereochemical outcome of the HWE reaction depends on the reversibility of the intermediate steps.
-
Standard HWE (Thermodynamic Control): The formation of the threo-betaine/oxaphosphetane intermediate is reversible. The system equilibrates to the more stable intermediate, which eliminates to form the E-alkene.
-
Still-Gennari Modification (Kinetic Control): Using electron-withdrawing groups (e.g., trifluoroethyl) on the phosphonate destabilizes the intermediate, preventing equilibration. This leads to irreversible elimination of the kinetically favored erythro-intermediate, yielding the Z-alkene.
Figure 1: Mechanistic Pathway & Stereochemical Divergence
Caption: Kinetic vs. Thermodynamic pathways dictating E/Z selectivity in HWE olefination.
Experimental Protocols
Protocol A: Standard HWE (Target: E-Alkene)
Reagents: Triethyl phosphonoacetate, Sodium Hydride (NaH), THF, Aldehyde.[2]
-
Activation: Suspend NaH (1.2 equiv, 60% dispersion) in anhydrous THF at 0°C under Argon.
-
Deprotonation: Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 20 min until clear (formation of phosphonate carbanion).
-
Addition: Add aldehyde (1.0 equiv) dropwise.
-
Reaction: Allow to warm to RT. Stir 1–4 hours.
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc.[1] Dry over MgSO .
Protocol B: Still-Gennari Modification (Target: Z-Alkene)
Reagents: Bis(2,2,2-trifluoroethyl)phosphonoacetate, KHMDS, 18-Crown-6, THF.
-
Complexation: Dissolve 18-Crown-6 (5.0 equiv) in THF; cool to -78°C.
-
Deprotonation: Add Bis(2,2,2-trifluoroethyl)phosphonoacetate (1.1 equiv) and KHMDS (1.1 equiv). Stir 30 min.
-
Addition: Add aldehyde (1.0 equiv) slowly at -78°C.
-
Reaction: Crucial: Keep at -78°C for 1 hour, then quench cold. Warming promotes isomerization to E.
Spectroscopic Analysis Workflow
The primary challenge in HWE analysis is distinguishing the E and Z isomers. The analytical strategy changes depending on the substitution pattern of the alkene.
Figure 2: Analytical Decision Tree
Caption: Decision matrix for selecting the correct NMR experiment based on alkene substitution.
Disubstituted Alkenes ( H NMR Coupling)
For 1,2-disubstituted alkenes, the vicinal coupling constant (
-
Sample Prep: Dissolve ~5-10 mg product in 0.6 mL CDCl
. Ensure the sample is free of paramagnetic impurities (e.g., metal filings from spatulas) to prevent line broadening. -
Data Interpretation:
| Feature | E-Isomer (Trans) | Z-Isomer (Cis) | Mechanistic Note |
| 12.0 – 18.0 Hz | 6.0 – 12.0 Hz | Karplus relationship dictates larger | |
| Chemical Shift ( | Typically Downfield | Typically Upfield | Anisotropic cone of the carbonyl group affects |
| Unshielded | Shielded | Steric compression (gamma-gauche effect) shields the allylic carbon in Z. |
Trisubstituted Alkenes (NOE Analysis)
The Challenge: In trisubstituted products (e.g., from ketones or
Protocol:
-
Experiment: Run a 1D-NOESY (gradient enhanced) or 2D-NOESY.
-
Irradiation: Irradiate the alkene proton signal.
-
Observation:
-
E-Isomer: Strong enhancement of the aldehyde-derived alkyl group protons. Weak/No enhancement of the ester group.
-
Z-Isomer: Strong enhancement of the ester ethyl group protons. Weak/No enhancement of the aldehyde alkyl group.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low E-Selectivity | Incomplete equilibration of intermediate. | Switch solvent to THF (promotes equilibration). Use LiCl/DBU (Masamune-Roush conditions) to tighten coordination. |
| Low Z-Selectivity | Temperature too high during quench. | Quench the Still-Gennari reaction at -78°C with acetic acid before warming. |
| Broad NMR Peaks | Paramagnetic impurities or aggregation. | Filter solution through a small plug of silica or cotton. Run NMR at elevated temperature (e.g., 50°C) if aggregation is suspected. |
| Ambiguous | Signal overlap. | Run 2D |
References
-
Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis."[3] Journal of the American Chemical Society, 1961 , 83(7), 1733–1738. Link
-
Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[1][4] Tetrahedron Letters, 1983 , 24(41), 4405–4408. Link
-
Maryanoff, B. E.; Reitz, A. B. "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[3] Stereochemistry, mechanism, and selected synthetic aspects."[5][6][7][8][9] Chemical Reviews, 1989 , 89(4), 863–927.[10] Link
-
Claridge, T. D. W.; Davies, S. G.; et al. "Highly (E)-Selective Wadsworth−Emmons Reactions Promoted by Methylmagnesium Bromide."[8] Organic Letters, 2008 , 10(23), 5437–5440. Link
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. researchgate.net [researchgate.net]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. Highly(≥98%) Stereo- and Regioselective Trisubstituted Alkene Synthesis of Wide Applicability via 1-Halo-1-alkyne Hydroboration–Tandem Negishi-Suzuki Coupling or Organoborate Migratory Insertion Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of the Phospha-Wittig–Horner Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for the Purification of Vinyl Furans from Phosphonate Byproducts
Abstract
Vinyl furans are valuable synthetic intermediates in medicinal chemistry and materials science. Their synthesis is frequently achieved via the Horner-Wadsworth-Emmons (HWE) reaction, which offers excellent stereoselectivity and operational simplicity.[1][2] A key advantage of the HWE reaction over the classic Wittig reaction is the formation of water-soluble phosphate byproducts, which are, in principle, easier to remove than triphenylphosphine oxide.[3][4][5] However, achieving the high purity required for downstream applications, particularly in drug development, necessitates robust and validated purification protocols. Residual phosphonate-related impurities can interfere with subsequent reactions, complicate structural analysis, and introduce toxicity. This guide provides a detailed examination of the challenges and offers field-proven protocols for the efficient removal of phosphonate byproducts from vinyl furan products, ensuring high purity and batch-to-batch consistency.
The Challenge: Understanding Phosphonate Byproducts
The HWE reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone, yielding an alkene and a phosphate salt (e.g., diethyl phosphate).[1][4]
Key Properties of Phosphonate Byproducts:
-
High Polarity & Water Solubility: The primary byproduct is a phosphate salt, which is highly polar and generally soluble in water. This property is the cornerstone of the initial purification strategy.[5][6]
-
Potential for Emulsion: During aqueous workups, the presence of these salt-like byproducts can sometimes lead to the formation of emulsions, complicating phase separation.
-
Non-volatility: Unlike the desired vinyl furan product, which may be volatile, phosphonate salts are non-volatile and will remain in the crude product upon solvent evaporation.
-
Variable Solubility in Organic Solvents: While primarily water-soluble, some residual phosphonate species or unreacted starting phosphonate may exhibit partial solubility in polar organic solvents used during extraction or chromatography, leading to co-elution.
The goal of purification is to exploit these differing physicochemical properties to achieve a clean separation.
Purification Workflow: A Multi-Step Approach
A multi-step strategy is the most effective way to ensure the complete removal of phosphonate byproducts. The process involves a primary bulk removal step followed by a high-resolution polishing step.
Caption: General workflow for purifying vinyl furans from phosphonate byproducts.
Protocols & Methodologies
Protocol 1: Aqueous Workup via Liquid-Liquid Extraction (LLE)
This is the first and most critical step for removing the bulk of the water-soluble phosphate byproducts.[4][5][6] The principle is based on the differential solubility of the nonpolar/moderately polar vinyl furan product in an organic solvent and the high solubility of the ionic phosphonate byproduct in an aqueous phase.[7]
Step-by-Step Protocol:
-
Quenching: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This step neutralizes the basic carbanion and helps to break up any complexes.
-
Solvent Addition: Transfer the quenched mixture to a separatory funnel. Add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) and deionized water. The volume of the organic solvent should be sufficient to fully dissolve the product.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake the funnel vigorously for 30-60 seconds. Place the funnel in a ring stand and allow the layers to separate completely.
-
Phase Separation: Drain the lower aqueous layer.
-
Back-Extraction: Add a fresh portion of deionized water to the organic layer remaining in the funnel and repeat the extraction process (Steps 3-4). This should be repeated 2-3 times to maximize the removal of water-soluble impurities. For particularly stubborn separations, a brine (saturated NaCl solution) wash can be used in the final step to help break emulsions and remove residual water from the organic layer.
-
Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)), swirl, and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product, now significantly depleted of phosphonate salts.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is a high-resolution technique essential for removing any remaining phosphonate byproduct, unreacted starting materials, and other organic impurities.[8][9]
Step-by-Step Protocol:
-
Stationary Phase Selection: For most vinyl furans, standard silica gel (40-63 μm particle size) is the stationary phase of choice.[9]
-
Mobile Phase (Eluent) Selection:
-
Determine the optimal solvent system using thin-layer chromatography (TLC). A good system will show clear separation between the vinyl furan spot and any impurities.
-
A common starting point for nonpolar to moderately polar compounds is a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Aim for an Rf value of 0.25-0.35 for the desired vinyl furan product on the TLC plate, as this often translates to good separation on the column.
-
-
Column Packing: Pack a glass column with silica gel, either as a slurry in the nonpolar component of your eluent (wet packing) or by carefully pouring the dry silica gel into the column filled with the solvent. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading:
-
Dissolve the crude product from the LLE step in a minimal amount of the eluent or a compatible, volatile solvent (like dichloromethane).
-
Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply positive pressure (using a bellows or compressed air) to achieve a solvent flow rate of approximately 5 cm/minute.[9]
-
Collect fractions in an array of test tubes. Monitor the elution process by collecting small spots from the column outlet onto a TLC plate and visualizing under UV light.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure vinyl furan.
-
Concentration: Combine the pure fractions in a round-bottomed flask and remove the solvent using a rotary evaporator to yield the final, high-purity product.
Analysis and Quality Control
Self-validating protocols require rigorous analysis to confirm purity. Multiple orthogonal techniques should be employed.
Caption: Key analytical methods for validating vinyl furan purity.
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure of the vinyl furan product. The integration of proton signals should match the expected structure.[10][11]
-
³¹P NMR Spectroscopy: This is the most direct method to confirm the absence of phosphonate-containing impurities. A ³¹P NMR spectrum of the final product should show no signals.[11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the volatility of many vinyl furans, GC-MS is an excellent tool for assessing final purity.[14][15][16] It can provide a quantitative percentage of purity and confirm the product's molecular weight.
-
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive vinyl furans, HPLC with a UV detector can be used to determine purity.[17][18]
| Technique | Primary Purpose | Key Insights |
| TLC | Monitoring reaction progress and column fractions | Quick assessment of component separation and purity. |
| ¹H NMR | Structural elucidation | Confirms the identity of the vinyl furan product. |
| ³¹P NMR | Impurity detection | Directly detects the presence or absence of phosphorus-containing byproducts.[19] |
| GC-MS | Purity quantification and identity confirmation | Provides percentage purity and mass-to-charge ratio.[20] |
Safety Precautions
Handling chemicals requires strict adherence to safety protocols. Always consult the Safety Data Sheet (SDS) for each compound used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[21][22]
-
Ventilation: Work in a well-ventilated chemical fume hood, especially when handling volatile organic solvents and furan derivatives.[23][24] Furan itself is toxic and a potential carcinogen.[15][25]
-
Flammability: Vinyl furans and many organic solvents are flammable. Keep them away from heat, sparks, and open flames.[24][25] Ensure all equipment is properly grounded to prevent static discharge.[24]
-
Handling Phosphonates: While less hazardous than many reagents, phosphonates can cause skin and eye irritation.[21][22] Avoid inhalation of dust if handling solid phosphonates.[21]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be segregated.[25]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Persistent Emulsion during LLE | High concentration of salts or amphiphilic impurities. | Add a small amount of brine (saturated NaCl) to the separatory funnel. Allow the mixture to stand without shaking for an extended period. If necessary, filter the entire mixture through a pad of Celite. |
| Product Co-elutes with Impurity in Chromatography | Poor solvent system selection. | Re-optimize the eluent using TLC. Try adding a third solvent (e.g., a small percentage of triethylamine for basic compounds, or acetic acid for acidic ones) or switch to a different solvent family (e.g., Toluene/Acetone instead of Hexanes/Ethyl Acetate). |
| No Separation on TLC/Column | Product is too polar or nonpolar for silica gel. | If the product streaks at the baseline, it is too polar; consider using a more polar eluent or switching to a different stationary phase like alumina. If the product runs with the solvent front, it is too nonpolar; use a less polar eluent. |
| ³¹P NMR Signal Still Present in Final Product | Incomplete removal during LLE or chromatography. | Perform an additional aqueous wash on the purified product (dissolved in an organic solvent). Re-purify by flash chromatography, ensuring careful fraction collection. |
| Low Product Recovery after Chromatography | Product is unstable on silica gel or is irreversibly adsorbed. | Minimize the time the product spends on the column by using a wider column and a faster flow rate. Consider deactivating the silica gel with triethylamine before use. Alternatively, use a less acidic stationary phase like neutral alumina. |
References
- BenchChem. (n.d.). Preventing Byproduct Formation in Olefination Reactions.
- Tokyo Chemical Industry. (n.d.). Olefination.
- Majchrzak, M., et al. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry.
- BenchChem. (n.d.). A Comparative Guide to Phosphonate Reagents for Olefination Reactions.
- Phosphonates Europe. (2024). Safety.
- Agilent Technologies. (2019). Using SLE as a Sample Preparation Technique to Remove Salts and Phospholipids.
- Redox. (2022). Safety Data Sheet Phosphonates (ATMP.5Na).
- ECHEMI. (n.d.). Vinylphosphonic acid SDS, 1746-03-8 Safety Data Sheets.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- ResearchGate. (2025). Liquid-Liquid Extraction for Phosphorus and Nitrogen Nutrient Removal and Recovery/Reuse from Water.
- PubMed. (2000). Selective extraction of hydrocarbons, phosphonates and phosphonic acids from soils by successive supercritical fluid and pressurized liquid extractions.
- Myers, A. (n.d.). Chem 115.
- PMC. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries.
- Apollo Scientific. (2022). 2-Vinylfuran Safety Data Sheet.
- Sigma-Aldrich. (2026). Furan Safety Data Sheet.
- E3S Web of Conferences. (n.d.). Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate.
- PMC. (n.d.). Synthesis of (S)-FTY720 vinylphosphonate analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators.
- eJournals @ Oklahoma State University Library. (n.d.). Preparation and Properties of 2-Vinylfuran.
- Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
- ResearchGate. (2025). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS.
- Biotage. (2023). How can flash chromatography UV absorbance spectra be used to identify purified compounds?.
- Thieme. (2021). Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- BAuA. (2024). Determination of furan in exhaled air by GC-MS/MS.
- Springer. (2020). Liquid–liquid extraction of phosphorus from sulfuric acid solution using benzyl dimethyl amine.
- Biotage. (n.d.). Real-time Fraction Purity Analysis in Reversed-phase Flash Chromatography.
- MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry.
- BenchChem. (n.d.). Application Notes and Protocols for the Isolation of Furan Derivatives from Natural Sources.
- BenchChem. (n.d.). Polymerization Techniques for Vinyl Phosphonates: Application Notes and Protocols.
- ResearchGate. (2025). 1H,13C, and31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester.
- Agilent Technologies. (n.d.). Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC.
- International Labmate. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction / Horner-Wadsworth-Emmons Reaction.
- MDPI. (2022). Substituted Poly(Vinylphosphonate) Coatings of Magnetite Nanoparticles and Clusters.
- ResearchGate. (n.d.). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation.
- ResearchGate. (n.d.). ¹H NMR spectra before and after conversion of the phosphonate ester....
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Troubleshooting & Optimization
Technical Support Center: Scale-Up of the Horner-Wadsworth-Emmons Reaction with Furan Substrates
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in scaling up the Horner-Wadsworth-Emmons (HWE) reaction with furan-containing substrates. Furan moieties are common in pharmaceuticals and fine chemicals, but their unique electronic properties and potential sensitivities can present challenges during olefination and subsequent scale-up. This document provides foundational concepts, troubleshooting advice for common experimental issues, and critical safety protocols for transitioning from bench-scale to pilot-plant production.
Section 1: FAQs - Foundational Concepts
This section addresses high-level questions regarding the HWE reaction, its application to furan substrates, and key reaction parameters.
Q1: What are the primary advantages of the HWE reaction for industrial scale-up compared to the classic Wittig reaction?
The Horner-Wadsworth-Emmons reaction is often preferred over the Wittig reaction for large-scale synthesis for two main reasons[1][2][3]:
-
Byproduct Removal: The HWE reaction generates a dialkyl phosphate salt as a byproduct.[1] This salt is typically water-soluble, allowing for its efficient removal through simple aqueous extraction during workup.[1][2] In contrast, the Wittig reaction produces triphenylphosphine oxide, which is often crystalline, less soluble, and requires chromatographic separation, a process that is costly and time-consuming at an industrial scale.
-
Carbanion Reactivity: The phosphonate-stabilized carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[1][3] This enhanced nucleophilicity allows them to react efficiently with a wider range of carbonyl compounds, including sterically hindered ketones, often leading to higher yields.[2]
Q2: Why are furan-containing substrates, like furfural, considered potentially challenging for the HWE reaction?
Furan substrates can introduce specific complexities due to the furan ring's chemical nature:
-
Ring Sensitivity: Furan has a lower aromatic stabilization energy compared to benzene or even thiophene.[4] This makes the ring susceptible to side reactions under certain conditions, particularly with strong bases or acids, which can lead to ring-opening or polymerization.
-
Competing Reaction Pathways: The double bonds within the furan ring can be reactive. In some cases, especially with highly activated furans (e.g., 5-nitrofurfural), nucleophilic addition to the furan ring can compete with the desired olefination at the aldehyde, leading to a complex mixture of products.[4]
-
Substrate Instability: Electron-withdrawing groups (like a nitro group) on the furan ring can make the substrate unstable, leading to decomposition and the formation of colored impurities, complicating both the reaction and the purification process.[4]
Q3: How does the choice of base impact the HWE reaction, especially with sensitive furan aldehydes?
Base selection is critical for success, particularly with base-sensitive substrates.[1][5]
-
Strong Bases: Traditional HWE reactions often employ strong bases like sodium hydride (NaH), n-butyllithium (nBuLi), or lithium bis(trimethylsilyl)amide (LHMDS).[2][6] While effective, these aggressive bases can cause the aforementioned decomposition or side reactions with sensitive furan substrates.
-
Mild Bases: For delicate substrates, milder conditions are highly recommended. The Masamune-Roush conditions , which typically use a combination of lithium chloride (LiCl) and a tertiary amine base like 1,8-diazabicycl[5.4.0]undec-7-ene (DBU) or triethylamine (NEt₃), are a well-established alternative.[1][7][8] These conditions generate the reactive lithium phosphonate enolate in situ without the need for a strong, non-selective base, thus preserving the integrity of the furan ring.[6][7] Similarly, Rathke's conditions using magnesium halides with triethylamine are also effective.[7]
Q4: What is the typical stereochemical outcome of the HWE reaction and what factors influence it?
The HWE reaction is renowned for its stereoselectivity, predominantly forming the thermodynamically more stable (E)-alkene [1][9][10][11]. However, this outcome is not absolute and can be tuned by several factors:
-
Phosphonate Structure: The structure of the phosphonate reagent itself is a key determinant. While standard triethyl phosphonoacetate favors E-isomers, modifications like the Still-Gennari olefination, which uses bis(2,2,2-trifluoroethyl) phosphonates, can reverse this preference to yield (Z)-alkenes.[8][12]
-
Cation: The metal cation from the base plays a significant role in the transition state. Magnesium-based reagents, for instance, have been shown to enhance (E)-selectivity compared to lithium or sodium in certain systems.[7]
-
Temperature: Reaction temperature can influence the equilibration of intermediates that lead to the final product. Increasing the reaction temperature often favors the formation of the more stable (E)-isomer.[6]
-
Base and Solvent: The choice of base and solvent system can also impact the E/Z ratio, though often to a lesser extent than the factors above.[8]
Section 2: Troubleshooting Guide - Common Experimental Issues
This guide provides solutions to specific problems that may arise during the HWE reaction with furan substrates.
Q5: My reaction with a furan aldehyde is low-yielding or failing completely. What are the likely causes?
| Possible Cause | Troubleshooting Action |
| Substrate Decomposition | The furan aldehyde is likely sensitive to the base. Switch from strong bases (NaH, nBuLi) to milder conditions like Masamune-Roush (LiCl/DBU in acetonitrile or THF).[1][4][5] Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize degradation. |
| Insufficiently Activated Phosphonate | The phosphonate carbanion is not forming efficiently. Ensure the phosphonate reagent and solvent are scrupulously dry. Traces of water will quench the base. Verify the quality and molarity of the base. |
| Steric Hindrance | If either the furan aldehyde or the phosphonate is highly substituted, the reaction rate may be very slow. Increase the reaction temperature moderately (e.g., from 25 °C to 40 °C) or allow for a longer reaction time, but monitor for decomposition by TLC/HPLC. |
| Solvent Incompatibility | The chosen solvent may not be optimal. THF and acetonitrile are common and effective solvents for Masamune-Roush conditions. For reactions with NaH, anhydrous DMF can be an effective alternative to THF.[13] |
Q6: The reaction mixture is turning dark brown/black, and TLC shows multiple spots. What's happening?
This is a classic sign of substrate or product decomposition.[4] Furan rings, especially those with electron-withdrawing groups, can polymerize or degrade under basic conditions.
-
Immediate Action: Lower the reaction temperature immediately.
-
Corrective Strategy: Re-evaluate your base choice. This scenario strongly indicates that the base is too harsh. A switch to milder conditions (LiCl/DBU) is the most logical step.[4]
-
Protecting Groups: If the furan substrate contains other sensitive functional groups, consider if they require protection before subjecting the molecule to basic olefination conditions.
Q7: I'm getting a poor E/Z selectivity. How can I improve the E-selectivity?
| Strategy | Explanation |
| Change the Cation | If using a lithium or sodium base, consider switching to a magnesium-mediated protocol (e.g., iPrMgCl or MeMgBr). The bivalent Mg²⁺ ion can organize the transition state more rigidly, often enhancing E-selectivity.[6][7] |
| Optimize Temperature | Run a temperature screen. In many cases, higher temperatures allow the reaction intermediates to equilibrate to the more stable configuration that leads to the (E)-product.[6] |
| Modify the Phosphonate | Bulky ester groups on the phosphonate (e.g., diisopropyl vs. diethyl) can increase steric hindrance in the transition state, which can sometimes favor the E-isomer.[2] |
| Solvent Choice | The polarity of the solvent can influence stereoselectivity. Experiment with different solvents like THF, DME, or acetonitrile to find the optimal conditions for your specific substrate. |
Troubleshooting Decision Tree
For a visual guide to diagnosing and solving low-yield reactions, refer to the following decision tree.
Caption: Troubleshooting Decision Tree for Low-Yield HWE Reactions.
Section 3: Process Safety & Scale-Up Protocols
Transitioning any reaction from the bench to a pilot plant introduces significant safety challenges. The change in the surface-area-to-volume ratio means that heat generated by an exothermic reaction cannot be dissipated as easily, creating a risk of a thermal runaway.[14][15]
Core Safety Principles for HWE Scale-Up
A thorough hazard assessment must be conducted before any scale-up operation.[16][17]
| Hazard Category | Key Consideration | Mitigation Strategy |
| Thermal Hazard | The deprotonation of the phosphonate and the subsequent olefination are often exothermic. On a large scale, this heat can accumulate, leading to a dangerous increase in temperature and pressure.[14] | Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction.Ensure the reactor's cooling capacity is sufficient to handle the total heat output.[14]Use a semi-batch process where one reagent is added slowly to control the rate of heat generation.[16] |
| Reagent Addition | Adding a reagent too quickly can lead to a rapid exotherm and loss of control. A batch process, where all reagents are mixed at the start, is particularly hazardous for exothermic reactions.[16] | Use a controlled addition pump or a pressure-equalizing dropping funnel for the limiting reagent.Continuously monitor the internal reaction temperature with a calibrated probe.[15]Develop a clear plan for emergency cooling or quenching if the temperature exceeds a set limit. |
| Mixing & Homogeneity | In a large reactor, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, which can trigger side reactions or a runaway.[16] | Use an appropriately sized and shaped agitator (e.g., impeller, pitched-blade turbine) to ensure good mixing.Visually or through modeling, confirm that solid reagents (like NaH or LiCl) are being properly suspended and dissolved. |
| Workup & Handling | Quenching the reaction (e.g., with water or acid) can itself be highly exothermic. Handling large volumes of flammable organic solvents and aqueous waste streams poses significant fire and environmental risks. | Perform the quench slowly, with efficient cooling.Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and face shields.Ensure all equipment is properly grounded to prevent static discharge.Have spill kits and fire extinguishers readily accessible. |
Protocol 1: Lab-Scale HWE with Furfural using Masamune-Roush Conditions (Illustrative Example)
This protocol is for illustrative purposes. All new reactions should be thoroughly evaluated for safety.
Reagents:
-
Furfural (1.0 eq)
-
Triethyl phosphonoacetate (1.1 eq)
-
Lithium Chloride (LiCl), anhydrous (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Acetonitrile (anhydrous, ~0.2 M concentration)
Procedure:
-
Setup: Under a nitrogen atmosphere, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Reagent Charging: Charge the flask with anhydrous LiCl and anhydrous acetonitrile. Stir until the LiCl is fully dissolved.
-
Phosphonate Addition: Add the triethyl phosphonoacetate to the flask via syringe.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Base Addition: Add the DBU dropwise to the stirred mixture over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C. Stir for an additional 30 minutes at 0 °C.
-
Aldehyde Addition: Add a solution of furfural in a small amount of acetonitrile dropwise via the dropping funnel over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the furfural.
-
Workup: Cool the reaction mixture back to 0 °C. Slowly quench the reaction by adding dilute hydrochloric acid (1M HCl) until the pH is ~5-6. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Scale-Up Process Workflow
Scaling up should be a staged and methodical process. Never increase the scale by more than a factor of three in a single step.[15]
Caption: Phased Workflow for Scaling Up the HWE Reaction.
References
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]
-
The Journal of Organic Chemistry. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Available from: [Link]
-
PMC. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. Available from: [Link]
-
Process-Safety.com. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available from: [Link]
-
H.E.L Group. Critical Considerations in Process Safety. Available from: [Link]
-
ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Available from: [Link]
-
Thieme Chemistry. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Available from: [Link]
-
Reddit. Failure of a Horner Wadsworth Emmons reaction with nitrofuraldehyde. Available from: [Link]
-
ResearchGate. Synthesis of α-phosphonylated phosphonium and sulfonium ylides: Study of Their Thermal behavior. Available from: [Link]
-
CORE. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link]
-
Mettler Toledo. Chemical Process Safety | Techniques & Equipment. Available from: [Link]
-
MDPI. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Available from: [Link]
-
ResearchGate. Improved Horner-Wadsworth-Emmons Olefination of Base Sensitive γ- Chiral β-Keto Phosphonates. Available from: [Link]
-
YouTube. Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
ResearchGate. (PDF) Horner-Wadsworth-Emmons Reactions in THF: Effect of Hydroperoxide Species. Available from: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]
-
PubMed. Horner-Wadsworth-Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. Available from: [Link]
-
Stanford Environmental Health & Safety. Scale Up Safety. Available from: [Link]
-
ResearchGate. Optimization of the HWE reaction conditions a. Available from: [Link]
Sources
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- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
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- 16. fauske.com [fauske.com]
- 17. mt.com [mt.com]
Validation & Comparative
Comparative Guide: Phosphonate Reagents for Furan Olefination
Executive Summary
For researchers in drug discovery and renewable materials, the olefination of furan derivatives (e.g., furfural, 5-HMF) is a pivot point between biomass feedstocks and high-value conjugated systems. While the Wittig reaction is the historical precedent, Horner-Wadsworth-Emmons (HWE) reagents offer superior control over stereochemistry, workup efficiency, and atom economy.
This guide objectively compares standard HWE reagents against stereoselective modifications (Still-Gennari and Ando), providing experimental evidence to support reagent selection for furan substrates.
Mechanistic Grounding: The Stereocontrol Switch
To select the right reagent, one must understand the causality of stereoselectivity.[1] The reaction proceeds through an oxaphosphetane intermediate.[1][2][3] The stability and reversibility of this intermediate dictate the E/Z ratio.
-
Thermodynamic Control (E-Selective): Standard phosphonates (e.g., Triethyl phosphonoacetate) form a reversible intermediate. The system equilibrates to the more stable trans-oxaphosphetane to minimize steric clash, collapsing to the (E)-alkene .
-
Kinetic Control (Z-Selective): Electron-deficient phosphonates (Still-Gennari/Ando) react rapidly. The electron-withdrawing groups accelerate the elimination step, preventing equilibration. The reaction collapses from the initial cis-intermediate (formed via the favored face of attack) to yield the (Z)-alkene .
Visualization: Mechanistic Pathway
Caption: Kinetic vs. Thermodynamic pathways. Electron-withdrawing groups (Still-Gennari) force the "Fast Elimination" path, locking in Z-selectivity.
Reagent Comparison: Performance on Furan Substrates
The following data aggregates performance metrics specifically for furan-2-carboxaldehyde (furfural) and related derivatives.
Comparative Data Table
| Feature | Standard HWE | Still-Gennari | Ando | Wittig (Baseline) |
| Reagent Structure | Triethyl phosphonoacetate | Bis(2,2,2-trifluoroethyl) phosphonoacetate | Diphenyl phosphonoacetate | Triphenylphosphonium ylide |
| Primary Selectivity | (E)-Alkene (>99:1) | (Z)-Alkene (up to 98:2) | (Z)-Alkene (90:10 - 95:5) | Variable (often mixtures) |
| Yield (Furfural) | High (85-95%) | Good (75-85%) | Good (70-80%) | Moderate (60-75%) |
| Base Required | NaH, NaOEt, or LiOH | KHMDS / 18-Crown-6 | NaH / Triton B | NaH, BuLi |
| Reaction Temp | 0°C to RT | -78°C | -78°C to 0°C | 0°C to Reflux |
| Purification | Aqueous wash (Phosphate is water soluble) | Aqueous wash | Aqueous wash | Column (Remove Ph₃PO) |
| Cost | Low | High | Moderate | Low |
Deep Dive: Reagent Specifics
1. Standard HWE (Triethyl phosphonoacetate)[1]
-
Best For: Large-scale synthesis of thermodynamically stable (E)-3-(2-furyl)acrylates.
-
Furan Insight: Furan rings are electron-rich. The nucleophilic attack of the standard HWE anion is highly efficient. Unlike Wittig reagents, the phosphate byproduct is water-soluble, preventing the formation of viscous "tar" often seen when purifying furan derivatives from triphenylphosphine oxide.
-
Critical Limitation: Cannot access Z-isomers efficiently.
2. Still-Gennari Reagent (Bis(trifluoroethyl) phosphonoacetate)
-
Best For: Synthesis of (Z)-alkenes for complex natural products or drug intermediates where geometry dictates biological activity.
-
Furan Insight: The trifluoroethyl groups make the phosphonate highly electrophilic. For furfural, this reagent achieves Z:E ratios often exceeding 95:5 [1].[4]
-
Operational Constraint: Requires strictly anhydrous conditions and cryogenic temperatures (-78°C) to maintain kinetic control. The use of 18-crown-6 is mandatory to sequester potassium ions (from KHMDS), preventing chelation that could disrupt stereoselectivity.
3. Ando Reagent (Diphenyl phosphonoacetate)
-
Best For: A "middle ground" Z-selective reagent that is often cheaper than Still-Gennari and can sometimes operate at slightly higher temperatures (0°C).
-
Furan Insight: While effective, the bulky phenyl groups can sometimes interact sterically with 5-substituted furans (e.g., 5-HMF), leading to slightly lower yields compared to Still-Gennari reagents.
Experimental Protocols
Protocol A: High-Yield (E)-Olefination of Furfural (Standard HWE)
Target: Ethyl (E)-3-(2-furyl)acrylate
Reagents:
-
Triethyl phosphonoacetate (1.2 equiv)
-
Sodium Hydride (60% dispersion in oil, 1.2 equiv)
-
Furfural (1.0 equiv)
-
THF (anhydrous)
Step-by-Step:
-
Activation: To a flame-dried flask under Argon, add NaH (washed with hexanes to remove oil) and anhydrous THF. Cool to 0°C.
-
Reagent Addition: Add Triethyl phosphonoacetate dropwise. The solution should turn clear/yellowish as hydrogen gas evolves. Stir for 30 min at 0°C.
-
Substrate Addition: Add Furfural (diluted in minimal THF) dropwise.
-
Note: Furfural is acid-sensitive. Ensure the reaction environment remains basic.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Rf of product > Rf of aldehyde).
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. Wash organic layer with water (removes phosphate byproduct) and brine.
-
Purification: Dry over MgSO₄ and concentrate. Recrystallize or flash chromatography.
Protocol B: Highly Z-Selective Olefination (Still-Gennari)
Target: Methyl (Z)-3-(2-furyl)acrylate
Reagents:
-
Bis(2,2,2-trifluoroethyl) methoxycarbonylmethylphosphonate (1.1 equiv)[9]
-
18-Crown-6 (1.5 equiv)
-
KHMDS (0.5 M in toluene, 1.1 equiv)
-
Furfural (1.0 equiv)
-
THF (anhydrous)
Step-by-Step:
-
Complexation: In a flame-dried flask under Argon, dissolve 18-Crown-6 and the Still-Gennari phosphonate in anhydrous THF.
-
Cryogenic Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). This is critical for Z-selectivity.
-
Deprotonation: Add KHMDS dropwise slowly down the side of the flask to avoid localized heating. Stir for 30 mins at -78°C.
-
Substrate Addition: Add Furfural (in THF) dropwise slowly.
-
Reaction: Stir at -78°C for 1-2 hours.
-
Caution: Do not let the reaction warm up before quenching, or E-isomer content will increase [2].
-
-
Quench: Quench at -78°C with saturated NH₄Cl.
-
Workup: Extract with Ether. Wash extensively with water to remove the crown ether and phosphate salts.
-
Purification: Flash chromatography on silica (neutralized with 1% Et₃N to prevent isomerization on acidic silica).
Decision Framework
Use the following logic flow to determine the appropriate reagent for your specific application.
Caption: Decision matrix for selecting phosphonate reagents based on stereochemical targets and operational constraints.
References
-
Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 2022. Link
-
A Researcher's Guide to E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction. BenchChem, 2025.[1][11][12] Link
-
Generation of Phosphoranes Derived from Phosphites. Journal of the American Chemical Society, 2003.[13] Link
-
Horner–Wadsworth–Emmons reaction. Wikipedia, Accessed 2025. Link[3][14][15]
Sources
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- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. TCI Practical Example: Z-Stereoselective Horner-Wadsworth-Emmons Olefination via Still-Gennari Method | TCI AMERICA [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Generation of Phosphoranes Derived from Phosphites. A New Class of Phosphorus Ylides Leading to High E Selectivity with Semi-stabilizing Groups in Wittig Olefinations [organic-chemistry.org]
- 14. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Validation of Vinyl Furan Derivatives: A Comparative Synthesis & Analysis Guide
Audience: Researchers, Synthetic Chemists, and Drug Discovery Specialists. Topic: Spectroscopic confirmation of vinyl furan synthesis.
Executive Summary & Core Directive
Vinyl furan derivatives are potent intermediates in Diels-Alder cycloadditions and polymerization feedstock for renewable plastics. However, their high reactivity presents a dual challenge: synthesis instability (rapid polymerization) and purification difficulty (co-elution with byproducts).
This guide compares the two dominant synthesis routes—Wittig Olefination vs. Acid-Catalyzed Dehydration —and establishes a rigorous spectroscopic protocol to validate product identity and purity. Unlike standard protocols, this guide prioritizes analytical fidelity: how to prove you have the product and not a polymer or a phosphine oxide contaminant.
Comparative Analysis of Synthesis Routes
To obtain high-fidelity spectroscopic data, the synthesis method must be chosen based on the required purity profile.
Route A: The Wittig Olefination (High Precision, Low Scale)
Reagents: Furfural + Methyltriphenylphosphonium bromide (
-
Mechanism: Formation of an ylide which attacks the aldehyde.
-
Performance Profile:
-
Yield: Moderate to High (60-85%).
-
Purity Risk: Triphenylphosphine oxide (TPPO) is a stubborn byproduct.[1]
-
Spectroscopic Impact: Residual TPPO creates multiplet noise in the aromatic region (7.4–7.7 ppm), obscuring furan ring protons.
-
Route B: Chemo-Enzymatic/Catalytic Dehydration (High Scale, Industrial)
Reagents: 2-Acetylfuran
-
Mechanism: Carbonyl reduction followed by acid-catalyzed elimination of water.
-
Performance Profile:
-
Yield: High (>90% possible).
-
Purity Risk: Acidic conditions trigger spontaneous polymerization of the vinyl furan.
-
Spectroscopic Impact: Broadening of peaks indicates oligomer formation.
-
Table 1: Comparative Performance Metrics
| Feature | Wittig Olefination | Acid-Catalyzed Dehydration | Stille Coupling (Alternative) |
| Primary Utility | Lab-scale, complex derivatives | Industrial scale, simple monomers | Installing vinyl on sensitive scaffolds |
| Major Impurity | Triphenylphosphine Oxide (TPPO) | Oligomers/Polymers | Organotin residues |
| NMR Clarity | Compromised (Aromatic overlap) | High (If stabilized immediately) | High (Distinct Sn satellites) |
| Purification | Difficult (TPPO co-crystallizes) | Distillation (Requires inhibitor) | Column Chromatography (Toxic) |
| Atom Economy | Poor (High MW waste) | Excellent | Poor |
Decision Framework: Synthesis Workflow
The following diagram illustrates the logical flow for selecting a synthesis route and the critical purification checkpoints required before spectroscopic analysis.
Figure 1: Decision matrix for synthesis selection. Note the specific critical control points (Red nodes) for impurity management.
Spectroscopic Deep Dive: The Confirmation Protocol
Confirmation of 2-vinylfuran relies on identifying the AMX spin system of the vinyl group and ensuring it is distinct from the furan ring protons.
A. Proton NMR ( H NMR) Validation
Solvent:
The vinyl group attached to the furan ring creates a distinct pattern due to the lack of free rotation (double bond) and magnetic anisotropy.
The AMX Pattern (Vinyl Group):
The three vinyl protons (
-
(Geminal to Furan): The proton on the carbon attached to the ring. It is the most deshielded.
-
Shift:
~6.51 ppm.[2] -
Splitting: Doublet of doublets (dd).
-
Coupling:
Hz, Hz.
-
-
(Trans terminal):
-
Shift:
~5.67 ppm.[2] -
Splitting: Doublet of doublets (dd).
-
Coupling:
Hz, Hz.
-
-
(Cis terminal):
-
Shift:
~5.17 ppm. -
Splitting: Doublet of doublets (dd).
-
Coupling:
Hz, Hz.
-
The Furan Ring Protons:
Table 2: Diagnostic NMR Data for 2-Vinylfuran
| Proton Position | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| Vinyl | 6.51 | dd | |
| Vinyl | 5.67 | dd | |
| Vinyl | 5.17 | dd | |
| Furan H5 | 7.37 | d/s | |
| Furan H3 | 6.27 | d | |
| Furan H4 | 6.38 | dd |
Note: Shifts may vary slightly based on concentration and solvent acidity.
B. Infrared (IR) Spectroscopy
While NMR is definitive for structure, IR is critical for checking polymerization .
-
Vinyl C=C Stretch: 1620–1640 cm
. -
C-H Out-of-Plane Bending: Strong bands at 990 cm
and 900 cm (characteristic of monosubstituted alkenes). -
Polymerization Flag: Disappearance of the 990/900 cm
bands and broadening of the fingerprint region indicates the sample has degraded into polyvinylfuran.
Experimental Protocol: Wittig Synthesis of 2-Vinylfuran
This protocol is designed to maximize spectral clarity by removing TPPO.
Reagents:
-
Methyltriphenylphosphonium bromide (1.2 equiv)
-
Potassium tert-butoxide (
) (1.2 equiv) -
Furfural (1.0 equiv)
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Ylide Formation: In a flame-dried flask under Nitrogen, suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C. Add
portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 mins. -
Addition: Add Furfural dropwise. The color may shift to pale orange. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Quench & Workup: Quench with saturated
. Extract with Diethyl Ether ( ). Note: Ether is preferred over DCM to precipitate TPPO. -
TPPO Removal (The Critical Step):
-
Concentrate the organic layer to a semi-solid.
-
Triturate vigorously with cold Pentane or Hexane .
-
Filter off the white solid (TPPO). The product is in the filtrate.
-
-
Distillation: Concentrate the filtrate. Perform Kugelrohr or vacuum distillation (approx. 40°C at 15 mmHg) to isolate pure 2-vinylfuran.
-
Stabilization: Immediately add 0.1% Hydroquinone if storing.
Visualization of Spectral Logic
How to interpret the NMR data to confirm success vs. failure.
Figure 2: Spectral interpretation logic flow. This validates the presence of the vinyl group while simultaneously checking for the most common synthesis failure mode (TPPO contamination).
References
-
Molecular Structure and Vibrational Analysis. Title: Molecular structure and vibrational analysis of 2-vinyl furan. Source: Chemical Physics Letters (2003).[2] URL:[Link]
-
Standard Reference Data (NIST). Title: 2-Vinylfuran - Gas Phase Thermochemistry and Spectra. Source: NIST Chemistry WebBook, SRD 69.[3] URL:[Link]
-
Synthesis via Wittig Reaction. Title: Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan.[4] Source: Molecules (2009). URL:[Link]
-
NMR Coupling Constants. Title: Spin-spin splitting and coupling - Coupling in 1H NMR. Source: University of Colorado Boulder, Organic Chemistry. URL:[Link]
Sources
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